(R)-1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
(R)-1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromine and methyl groups attached to a pyridine ring, which is further modified with an ethan-1-amine group and dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine dihydrochloride typically involves multiple steps, starting with the bromination of 4-methylpyridine to introduce the bromine atom at the 5-position. Subsequent steps may include the formation of the ethan-1-amine group through nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate or other oxidized species.
Reduction: : The compound can be reduced to remove the bromine atom or modify the pyridine ring.
Substitution: : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Oxidation: : Bromates or other oxidized derivatives.
Reduction: : Derivatives with reduced bromine content or modified pyridine rings.
Substitution: : Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Medicine: : Potential use in drug discovery and development.
Industry: : Applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which (R)-1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets or pathways to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the bromine and methyl groups on the pyridine ring Similar compounds might include other brominated pyridines or pyridine derivatives with different substituents
List of Similar Compounds
5-Bromo-2-methylpyridine
2-Amino-5-bromo-4-methylpyridine
1-(5-Bromo-4-methylpyridin-2-yl)ethanone
Properties
IUPAC Name |
(1R)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.2ClH/c1-5-3-8(6(2)10)11-4-7(5)9;;/h3-4,6H,10H2,1-2H3;2*1H/t6-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLOVAYGGMBHHZ-QYCVXMPOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1Br)[C@@H](C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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